3,5-dinitro-N-phenylpyridin-2-amine
Description
Properties
CAS No. |
18617-42-0 |
|---|---|
Molecular Formula |
C11H8N4O4 |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
3,5-dinitro-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)9-6-10(15(18)19)11(12-7-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
VSPIDMLZNKKFOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dimethylpyridin-2-amine (CAS 41995-30-6)
- Substituents : Methyl (-CH₃) groups at positions 3 and 3.
- Molecular Weight : 122.17 g/mol .
- Key Differences: Methyl groups are electron-donating, increasing the basicity of the amine group compared to nitro-substituted analogs. Higher solubility in nonpolar solvents due to reduced polarity. Applications: Primarily as a chemical intermediate in pharmaceuticals and agrochemicals .
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
3,5-Dinitro-N-phenylpyridin-2-amine
- Substituents: Nitro (-NO₂) groups and N-phenyl.
- Molecular Weight : 260.21 g/mol (calculated).
- Reduced basicity due to electron-withdrawing effects, limiting solubility in polar solvents. Potential applications in explosives, coordination chemistry, or as a ligand in catalysis.
Structural and Functional Comparison Table
Research Findings and Trends
- Crystallography : The SHELX suite is widely used for solving crystal structures of nitro- and chloro-substituted heterocycles, enabling precise analysis of bond lengths and angles critical for stability assessments .
- Reactivity : Nitro groups in this compound may facilitate electrophilic substitution reactions at the para position of the phenyl ring, whereas methyl substituents in analogs favor nucleophilic attacks.
- Bioactivity : Chloro-substituted compounds (e.g., ) are often prioritized in agrochemical research due to their antimicrobial potency, while nitro derivatives are niche in energetic applications .
Preparation Methods
Fundamental Synthetic Routes and Mechanistic Considerations
Nitration and Chlorination-Mediated Pathway
The most widely explored route involves sequential nitration, chlorination, and amination steps. Beginning with 2-pyridone, controlled nitration introduces nitro groups at the 3- and 5-positions, yielding 3,5-dinitro-2-pyridone. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃), producing 2-chloro-3,5-dinitropyridine, a critical electrophilic precursor. The chlorine atom at position 2 is then displaced via nucleophilic aromatic substitution (SNAr) with aniline under basic conditions.
Synthesis of 3,5-Dinitro-2-pyridone
Nitration of 2-pyridone employs a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The hydroxyl group at position 2 directs nitration to the ortho (position 3) and para (position 5) sites, achieving regioselectivity >90% under optimized conditions. Elevated temperatures or prolonged reaction times risk over-nitration or decomposition, necessitating precise control.
Chlorination with POCl₃
Treatment of 3,5-dinitro-2-pyridone with excess POCl₃ at reflux (105–110°C) for 6–8 hours quantitatively converts the hydroxyl group to chloride, forming 2-chloro-3,5-dinitropyridine. The electron-withdrawing nitro groups enhance the leaving group ability of the chloride, facilitating subsequent SNAr reactions.
Nucleophilic Aromatic Substitution with Aniline
Reaction of 2-chloro-3,5-dinitropyridine with aniline in dimethylformamide (DMF) at 120°C for 24 hours in the presence of cesium carbonate achieves substitution yields of 65–75%. Microwave irradiation (150°C, 45 minutes) improves yields to 80–85% by accelerating kinetic pathways. The mechanism proceeds via a Meisenheimer complex, stabilized by nitro groups at positions 3 and 5, which activate the ring toward nucleophilic attack.
Transition-Metal-Catalyzed Direct Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed amination offers a one-step route from 2-chloro-3,5-dinitropyridine to the target compound. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C, coupling with aniline achieves 70–75% yield. This method circumvents the need for strongly basic conditions but requires anhydrous solvents and inert atmospheres.
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling in dimethyl sulfoxide (DMSO) at 130°C for 48 hours provides a lower-cost alternative, albeit with reduced yields (50–55%). The reaction tolerates moisture but suffers from slower kinetics and side product formation due to nitro group reduction under prolonged heating.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for both SNAr and coupling pathways. For example, SNAr reactions completed in 45 minutes under microwave conditions (150°C) outperform conventional heating by reducing decomposition pathways. Similarly, Buchwald-Hartwig couplings achieve 85% yield in 30 minutes under microwave irradiation, compared to 24 hours thermally.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr (Thermal) | Cs₂CO₃, DMF, 120°C, 24h | 65–75 | Simple setup, scalable | Long reaction time, moderate yield |
| SNAr (Microwave) | Cs₂CO₃, DMF, 150°C, 45min | 80–85 | Rapid, high yield | Specialized equipment required |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | 70–75 | One-step, mild conditions | Costly catalysts, sensitivity to O₂ |
| Ullmann Coupling | CuI, DMSO, 130°C, 48h | 50–55 | Low catalyst cost | Low yield, long duration |
Q & A
Q. What are the established synthetic routes for 3,5-dinitro-N-phenylpyridin-2-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nitration and nucleophilic aromatic substitution. For example:
Nitration : Introduce nitro groups to a pyridine precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Q. How do electronic effects of nitro groups influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Nitro groups are strong electron-withdrawing groups, directing electrophilic attacks to the para position of the pyridine ring. For Suzuki-Miyaura coupling:
Substrate Design : Use Pd catalysts with electron-rich ligands (e.g., SPhos) to activate the C–Br bond at the 4-position.
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